molecular formula C16H15FN4OS B10948721 1-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)thiourea

1-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)thiourea

Cat. No.: B10948721
M. Wt: 330.4 g/mol
InChI Key: MEIYDPBDHGZEOS-UHFFFAOYSA-N
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Description

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluorobenzyl group and a furylmethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA typically involves the reaction of 1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylic acid with 2-furylmethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
  • N-(2-chlorophenyl)-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
  • N-(2-methylphenyl)-N’-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Uniqueness

N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA stands out due to the presence of both a fluorobenzyl and a furylmethyl group, which can impart unique chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

1-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-3-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C16H15FN4OS/c17-13-4-1-3-12(7-13)10-21-11-14(8-19-21)20-16(23)18-9-15-5-2-6-22-15/h1-8,11H,9-10H2,(H2,18,20,23)

InChI Key

MEIYDPBDHGZEOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)NC(=S)NCC3=CC=CO3

Origin of Product

United States

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